![molecular formula C11H12N2O4 B14345619 Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- CAS No. 91418-46-1](/img/structure/B14345619.png)
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- is an organic compound that features a propanediamide backbone with a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with propanediamide under specific conditions. The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The methylene group can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The methoxy group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanediamide: A simpler analog without the substituted phenyl group.
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Quinones: Oxidized derivatives with similar structural features.
Uniqueness
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- is unique due to the presence of both the propanediamide backbone and the substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
91418-46-1 |
|---|---|
Molekularformel |
C11H12N2O4 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
2-[(4-hydroxy-3-methoxyphenyl)methylidene]propanediamide |
InChI |
InChI=1S/C11H12N2O4/c1-17-9-5-6(2-3-8(9)14)4-7(10(12)15)11(13)16/h2-5,14H,1H3,(H2,12,15)(H2,13,16) |
InChI-Schlüssel |
SFVUAOLTKINUFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C(C(=O)N)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





acetate](/img/structure/B14345564.png)
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
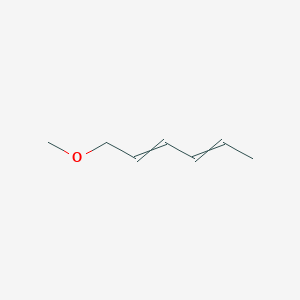
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
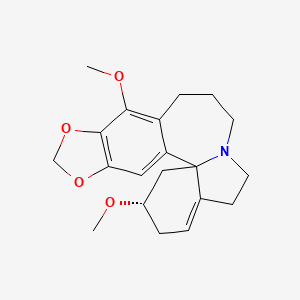
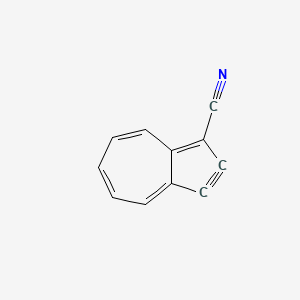
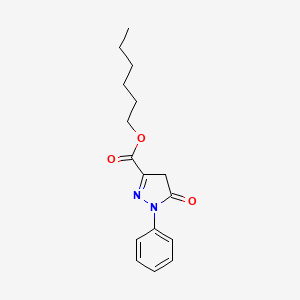
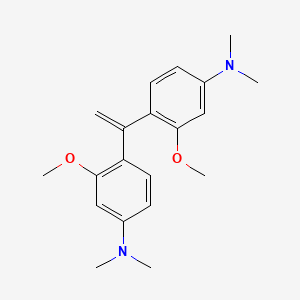
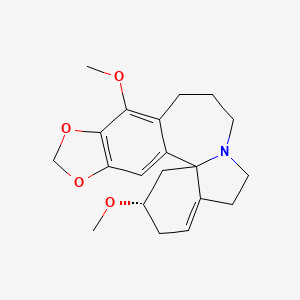
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)

